3,5-bis(trifluoromethyl)-1H-1,2,4-triazole
Overview
Description
3,5-bis(trifluoromethyl)-1H-1,2,4-triazole is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, have been reported to inhibit the growth of drug-resistant bacteria .
Mode of Action
Similar compounds have been synthesized and shown to interact with their targets, leading to changes in bacterial growth .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated trichoderma asperellum .
Result of Action
Similar compounds have been reported to inhibit the growth of drug-resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzamide with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring . The reaction conditions often require refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
3,5-bis(trifluoromethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)benzamide: Shares the trifluoromethyl groups but lacks the triazole ring, making it less reactive in certain chemical reactions.
3,5-bis(trifluoromethyl)pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring, leading to different chemical properties and reactivity.
3,5-bis(trifluoromethyl)aniline: Contains an amino group instead of the triazole ring, affecting its chemical behavior and applications.
Uniqueness
3,5-bis(trifluoromethyl)-1H-1,2,4-triazole is unique due to the presence of both trifluoromethyl groups and the triazole ring, which confer enhanced stability, reactivity, and binding affinity to various molecular targets . This combination of features makes it a valuable compound in diverse fields of research and industry .
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF6N3/c5-3(6,7)1-11-2(13-12-1)4(8,9)10/h(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGUTEXYIRYTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF6N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563016 | |
Record name | 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709-62-6 | |
Record name | 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key starting materials and reactions involved in synthesizing 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole?
A1: this compound is synthesized using 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene as a key starting material [, ]. This diene undergoes cyclization reactions with various reagents to form the triazole ring. For example, reacting the diene with formamide leads to the formation of the desired this compound [, ].
Q2: How does this compound react with alkynes?
A2: this compound reacts with alkynes via [3+2] cycloaddition reactions [, ]. This reaction results in the formation of substituted pyrazoles, with the triazole ring acting as a building block for constructing more complex heterocyclic systems. The reaction is particularly efficient with electron-deficient alkynes.
Q3: Can the reactivity of this compound be modified?
A3: Yes, the reactivity can be altered by converting this compound into its sodium salt, sodium 3,5-bis(trifluoromethyl)-1,2,4-triazolide [, ]. This nucleophilic species reacts readily with various electrophiles, including halogen compounds, to introduce substituents at the nitrogen atom of the triazole ring. This modification allows for further diversification of the molecule and exploration of its potential applications.
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